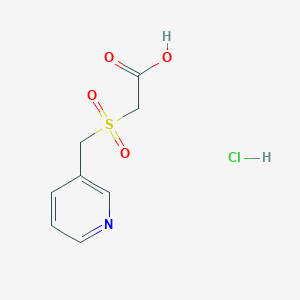

2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(pyridin-3-ylmethylsulfonyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S.ClH/c10-8(11)6-14(12,13)5-7-2-1-3-9-4-7;/h1-4H,5-6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPMQTCSVSOWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CS(=O)(=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride typically involves the reaction of pyridine derivatives with sulfonyl chlorides under controlled conditions. One common method includes the reaction of pyridine-3-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with chloroacetic acid to form the final product .

Industrial Production Methods

In an industrial setting, the production of 2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride serves as an important building block in organic synthesis. It is utilized for the formation of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. The compound's unique structure allows for various modifications, enhancing its utility in synthetic pathways.

Medicinal Chemistry

This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. It can interact with specific molecular targets, inhibiting enzymes involved in metabolic pathways and signaling processes. This property makes it valuable for developing therapeutic agents aimed at diseases where these enzymes are dysregulated .

Mechanism of Action:

The compound acts as an inhibitor by binding to the active sites of target enzymes, blocking their activity and altering cellular metabolism. This mechanism is particularly relevant in the context of inflammatory diseases and cancer research.

Biochemical Assays

In biochemical research, 2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride is used as a probe in various assays to study enzyme kinetics and inhibition mechanisms. Its ability to selectively inhibit certain enzymes allows researchers to dissect complex biochemical pathways and understand disease mechanisms better .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride on cytosolic phospholipase A₂ (cPLA₂). The results demonstrated significant inhibition of cPLA₂ activity, suggesting potential therapeutic applications in managing inflammation-related conditions .

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of derivatives related to 2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride showed promising results against various bacterial strains. The compound exhibited effective inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of metabolic enzymes or signaling proteins, which can lead to various biological effects .

Comparison with Similar Compounds

Research Findings and Implications

- Thermal Stability : The hydrochloride salt (CAS 6419-36-9) demonstrates higher thermal stability than the free acid, as evidenced by its storage recommendations under inert atmospheres .

- Toxicity Mitigation : Salt formation reduces acute toxicity risks compared to the parent acid, aligning with trends in prodrug design .

Biological Activity

Overview

2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO4S. It has garnered attention in various scientific fields, particularly for its potential biological activities, including enzyme inhibition and its role as a biochemical probe. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of 2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride primarily involves its interaction with specific enzymes. It acts as an enzyme inhibitor , binding to the active sites of target enzymes and blocking their activity. This inhibition can affect metabolic pathways and signaling processes within cells, leading to various biological effects, such as altered cellular metabolism and potential therapeutic benefits in diseases where these enzymes are dysregulated.

Enzyme Inhibition

Research indicates that this compound can inhibit several key enzymes involved in metabolic processes. For instance, it has been studied for its effects on insulin-degrading enzyme (IDE), which is crucial for insulin metabolism. Inhibitors like 2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride may help regulate insulin levels by preventing its degradation .

Case Studies

- Insulin-Degrading Enzyme (IDE) Inhibition :

- Structure-Activity Relationship (SAR) :

- Investigations into the SAR of sulfonamide derivatives have shown that modifications to the pyridine ring can significantly influence inhibitory potency against IDE. The presence of the methanesulfonyl group appears to enhance binding affinity, making it a valuable scaffold for further drug development .

Comparative Analysis

A comparative study of similar compounds highlighted the unique properties of 2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride. Its specific substitution pattern on the pyridine ring enhances its reactivity and selectivity towards biological targets compared to other pyridine derivatives.

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride | C8H10ClNO4S | IDE Inhibition |

| 2-(Pyridin-2-ylmethanesulfonyl)acetic acid | C8H9NO4S | Moderate IDE Inhibition |

| 2-(Pyridin-4-ylmethanesulfonyl)acetic acid | C8H9NO4S | Low IDE Inhibition |

Q & A

Q. What are the critical safety considerations when handling 2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride in laboratory settings?

Methodological Answer: Safety protocols vary based on hazard classifications. While some SDS classify this compound as non-hazardous (non-irritant, ), others note acute toxicity via inhalation, skin contact, or ingestion (Category 4 hazards, ). Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for handling powders to avoid inhalation.

- First Aid: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use eyewash stations and seek medical attention .

- Storage: Store in tightly sealed containers at 2–8°C in well-ventilated areas to prevent moisture absorption and decomposition .

Q. What synthetic routes are commonly employed to prepare 2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride?

Methodological Answer: A representative synthesis involves nucleophilic substitution. For example:

- Step 1: React pyridine-3-methanethiol with bromoacetic acid in aqueous NaOH to form the sulfonyl intermediate.

- Step 2: Acidify the solution with HCl to precipitate the hydrochloride salt .

Optimization Tips: - Control reaction pH (4–6) to avoid over-acidification, which may degrade the pyridine ring.

- Use inert atmospheres (N₂) to prevent oxidation of sulfonyl groups during synthesis.

Advanced Research Questions

Q. How can researchers resolve contradictions in hazard data across different SDS for this compound?

Methodological Answer: Discrepancies in SDS (e.g., non-hazardous vs. Category 4 toxicity ) arise from differences in purity, batch variability, or regulatory interpretations. To reconcile

- Batch-Specific Testing: Conduct in-house toxicity assays (e.g., Ames test for mutagenicity) or HPLC analysis to verify purity (>99% reduces impurity-driven hazards).

- Regulatory Cross-Referencing: Consult EU CLP (EC 1272/2008) and OSHA guidelines for harmonized classifications.

- Literature Review: Search PubMed or Reaxys for peer-reviewed toxicity studies to validate SDS claims.

Q. What analytical techniques are recommended for characterizing this compound’s purity and stability?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm structure. For example, the methylene (-CH₂-) group adjacent to the sulfonyl moiety appears at δ 3.8–4.2 ppm in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC): Employ C18 columns with UV detection (λ = 254 nm) to assess purity. Retention time typically falls between 8–10 minutes under gradient elution (water/acetonitrile + 0.1% TFA) .

- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (>200°C indicates thermal stability).

Q. What experimental factors influence the compound’s degradation under varying storage conditions?

Methodological Answer: Decomposition pathways depend on:

- Moisture: Hydrolysis of the sulfonyl group can occur in humid environments, forming acetic acid derivatives. Store desiccated at ≤30% relative humidity .

- Light: UV exposure may cleave the pyridine-sulfonyl bond. Use amber glass vials for long-term storage.

- Temperature: Accelerated stability studies show ≤5% degradation after 6 months at 2–8°C, versus 15% degradation at 25°C .

Q. How can this compound be utilized in targeted protein degradation (e.g., PROTACs)?

Methodological Answer: The pyridine and sulfonyl groups serve as linkers in PROTAC design:

- Rationale: The sulfonyl group enhances solubility, while the pyridine ring allows π-stacking interactions with E3 ubiquitin ligases (e.g., VHL or CRBN).

- Case Study: In PROTAC synthesis, conjugate the compound’s carboxylic acid to a warhead (e.g., kinase inhibitor) via amide coupling (EDC/NHS chemistry) .

- Optimization: Adjust linker length by substituting the methylene group with ethylene spacers to balance rigidity and ternary complex formation .

Q. What troubleshooting strategies apply to low yields in its synthesis?

Methodological Answer: Common issues and solutions:

- Low Precipitation Yield: Acidify reaction mixtures slowly (dropwise HCl addition) to avoid localized over-acidification.

- Byproduct Formation: Add scavengers (e.g., activated charcoal) during filtration to adsorb sulfonic acid derivatives.

- Scale-Up Challenges: Use flow chemistry for controlled mixing and temperature regulation, reducing exothermic side reactions .

Data Contradiction Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.